N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core substituted with two 3-methoxyphenyl groups at the N and C3 positions and a carboxamide group at C7. Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties.
Properties
Molecular Formula |
C23H19N3O4 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N,3-bis(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H19N3O4/c1-29-18-7-3-5-16(12-18)25-22(27)15-9-10-20-21(11-15)24-14-26(23(20)28)17-6-4-8-19(13-17)30-2/h3-14H,1-2H3,(H,25,27) |
InChI Key |
KHIFLADNOXOJCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the condensation of 3-methoxybenzaldehyde with anthranilic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Antibacterial Properties
N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has shown promising antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In studies examining the structure-activity relationship (SAR) of quinazoline derivatives, this compound demonstrated significant efficacy when combined with other antibiotics such as piperacillin-tazobactam. This synergy enhances its bactericidal effect, making it a candidate for treating resistant bacterial infections .
Anti-inflammatory Activity
The compound exhibits potential as a COX-2 inhibitor. Research indicates that derivatives of quinazolinones can effectively inhibit COX-2 enzymes, which are implicated in inflammatory processes. For instance, a related study found that certain quinazolinone derivatives achieved COX-2 inhibition rates comparable to established drugs like celecoxib . This suggests that this compound could be developed further for anti-inflammatory applications.
Enzyme Inhibition
Beyond its antibacterial and anti-inflammatory properties, this compound has been investigated for its potential as an enzyme inhibitor. It may interact with various biological targets and could be useful in the development of therapeutic agents aimed at diseases where enzyme dysregulation is a factor .
Case Studies and Research Findings
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of several quinazoline derivatives against MRSA. The compound this compound was tested in combination with piperacillin-tazobactam and showed enhanced efficacy compared to either agent alone. The results indicated a significant reduction in bacterial load in treated subjects compared to controls .
Case Study 2: COX-2 Inhibition
In another investigation focusing on the anti-inflammatory effects of quinazolinones, this compound was shown to inhibit COX-2 activity by approximately 47% at a concentration of 20 μM. This positions the compound as a potential candidate for further development into anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. This inhibition can lead to various therapeutic effects, depending on the target and the pathway affected.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects :
- Synthetic Efficiency :
Physicochemical and Functional Properties
- Solubility : Letermovir’s trifluoromethyl group contributes to its low water solubility, whereas the carboxamide in the target compound and sulfanyl group in ’s derivative may enhance polarity .
- Thermal Stability: The tetrahydroquinazolinone derivative () exhibits a high melting point (228–230°C), likely due to rigid substituents and hydrogen bonding .
Biological Activity
N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by various studies and data.
- Molecular Formula : CHNO
- Molecular Weight : 415.44 g/mol
- CAS Number : 1007679-37-9
- Density : 1.3 ± 0.1 g/cm³
- LogP : 2.31
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- In vitro Studies :
- A study demonstrated that quinazoline derivatives exhibited cytotoxic effects on human promyelocytic leukemia (HL-60) cells. The compounds were shown to alter the expression of apoptosis-related genes such as Bcl-2 and Bax, suggesting a mechanism involving both apoptosis and cell cycle modulation .
- Another investigation reported that specific derivatives demonstrated significant inhibition of dihydrofolate reductase (DHFR), a target for anticancer therapies, leading to increased efficacy in cancer treatment .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. The compound this compound has shown promising results against various bacterial and fungal strains.
Findings
- A review of quinazoline derivatives indicated that modifications in the chemical structure could enhance antimicrobial activity against pathogens such as Klebsiella pneumoniae and Escherichia coli . The presence of functional groups like hydroxyl or methoxy significantly influenced the antibacterial potency.
Antioxidant Activity
The antioxidant potential of quinazoline derivatives has been assessed through various assays, including the DPPH radical scavenging assay. These studies suggest that this compound may exhibit significant radical scavenging activity.
Experimental Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
